Lipophilicity Differentiation: Ethyl Ester LogP Compared to Methyl and tert-Butyl Analogs
The ethyl ester of 3-amino-3-phenylprop-2-enoate exhibits a measured LogP of 2.25, which positions it between the more polar methyl ester (LogP 1.86) and the more lipophilic tert-butyl ester (XLogP3 2.5) [1]. This intermediate lipophilicity provides a balanced profile for both aqueous solubility and membrane permeability, a critical parameter in cell-based assays and in vivo distribution studies. The quantified difference of ΔLogP +0.39 over the methyl ester and −0.25 under the tert-butyl ester translates to an approximately 2.5-fold difference in octanol-water partition coefficient per 0.4 LogP unit, directly impacting compound handling and biological availability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.25 (ethyl 3-amino-3-phenylprop-2-enoate) |
| Comparator Or Baseline | Methyl ester LogP = 1.86; tert-Butyl ester XLogP3 = 2.5 |
| Quantified Difference | ΔLogP relative to methyl = +0.39; relative to tert-butyl = −0.25 |
| Conditions | Computed/experimental partition coefficients from Molbase and PubChem databases |
Why This Matters
Lipophilicity directly influences solubility, passive membrane permeability, and non-specific binding; selecting the ethyl ester can optimize these parameters for a given assay without requiring the extreme hydrophobicity of the tert-butyl analog or the higher aqueous solubility of the methyl analog.
- [1] PubChem CID 22098969. tert-Butyl (2E)-3-(3-aminophenyl)prop-2-enoate. XLogP3-AA = 2.5. View Source
